5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Overview
Description
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: is a halogenated heterocyclic compound with the molecular formula C6H5BrN2O2S and a molecular weight of 249.09 g/mol . This compound is characterized by the presence of a bromine atom, a methylthio group, and a carboxylic acid group attached to a pyrimidine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the bromination of 2-(methylthio)pyrimidine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the reaction mixture at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-CPBA in solvents like dichloromethane or acetonitrile are typical oxidizing agents.
Reduction: Lithium aluminum hydride or borane in solvents like tetrahydrofuran (THF) are used for reduction reactions.
Major Products:
- Substituted pyrimidine derivatives
- Sulfoxides and sulfones
- Alcohol derivatives
Scientific Research Applications
Chemistry: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. In other cases, it may modulate receptor function by interacting with receptor binding sites and altering signal transduction pathways .
Comparison with Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Fluoro-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Iodo-2-(methylthio)pyrimidine-4-carboxylic acid
Comparison: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological activities .
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEWVVYJOJJLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303203 | |
Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-92-5 | |
Record name | 50593-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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